molecular formula C7H10O4 B8765863 Methyl prop-2-enoate; prop-2-enoic acid CAS No. 25302-81-2

Methyl prop-2-enoate; prop-2-enoic acid

Cat. No.: B8765863
CAS No.: 25302-81-2
M. Wt: 158.15 g/mol
InChI Key: MYSWGNHLJGOCPT-UHFFFAOYSA-N
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Description

Methyl prop-2-enoate; prop-2-enoic acid is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.15 g/mol. The purity is usually 95%.
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Properties

25302-81-2

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

methyl prop-2-enoate;prop-2-enoic acid

InChI

InChI=1S/C4H6O2.C3H4O2/c1-3-4(5)6-2;1-2-3(4)5/h3H,1H2,2H3;2H,1H2,(H,4,5)

InChI Key

MYSWGNHLJGOCPT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C.C=CC(=O)O

Related CAS

25302-81-2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A dispersion of non-crosslinked copolymer of methyl acrylate and of acrylic acid in a 95/5 ratio, in isododecane, was prepared according to the method of Example 7 of document EP-A-749 747. A dispersion is thus obtained of particles of poly(methyl acrylate/acrylic acid) surface-stabilized in isododecane with a polystyrene/copoly(ethylene-propylene) diblock block copolymer sold under the name Kraton G1701 (Shell), with a solids content of 24.2% by weight, a mean particle size of 180 nm and a Tg of 20° C. This copolymer can form a film at room temperature.
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Synthesis routes and methods II

Procedure details

9 g of acrylic acid, 1 g of methyl acrylate, 50 g of isobutyl methyl ketone, 50 g of propylene glycol methyl ether acetate and 3.0 g of AIBN were combined and heated to about 67° C. for 3 hours under an inert atmosphere (e.g., nitrogen gas). The precipitated polymer was washed with ethyl ether and vacuum dried to obtain pure poly(acrylic acid/methyl acrylate) resin (weight average molecular weight: 7200, yield: 54%).
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9 g
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Synthesis routes and methods III

Procedure details

Into a 200 ml flask equipped with a stirrer, dropping funnel, thermometer, condenser and N2 gas-introducing tube was placed 80 g of isopropyl alcohol (IPA). While introducing an N2 gas into the flask and stirring the contents of the flask, the inside temperature of the flask was raised to 80° C. Next, a solution (which was beforehand prepared by mixing 56 g of acrylic acid, 24 g of methyl acrylate and 0.4 g of 2,2'-azobisisobutyronitrile with each other) was dropwise added into the flask from the dropping funnel over a period of 1 hour. After completion of the adding, the stirring was further continued at 80° C. for 2 hours to carry out a copolymerization reaction; whereby there was obtained an IPA solution of an acrylic acid/methyl acrylate copolymer having a number-average molecular weight of 8,000. Next, into a 500 ml flask equipped with a stirrer were placed 133 g of a dispersion (in which colloidal silica (average diameter 35 nm; variation coefficient 58%) was dispersed in ethylene glycol (containing 30% of SiO2)), 267 g of ethylene glycol, 0.4 g of γ-glycidoxypropyltrimethoxysilane and 0.4 g of water. The contents of the flask was stirred at room temperature for 2 hours, whereby a colloidal silica slurry (A) (which had been treated with a coupling agent) was obtained. To this slurry (A) was added 1 g of the above-obtained IPA solution of the acrylic acid/methyl acrylate copolymer. The resulting mixture was stirred at room temperature for 1 hour to obtain a slurry (B). Hexane was added to this slurry (B) to carry out reprecipitation, and then the formed precipitate was examined by elemental analysis. However, no ash content of the precipitate was detected. In addition, the slurry (B) was analyzed by GPC. As a result, only a polymer having a number-average molecular weight of 8,000 was detected, and so it was confirmed that the acrylic acid/methyl acrylate copolymer does not bond with colloidal silica by the above-mentioned process. Although the slurry (B) was dried at 150° C. under a vacuum of 100 mmHg and then the obtained compound fine particles were mixed with ethylene glycol or IPA; the particles hardly re-dispersed and so there was obtained only a dispersion in which most of the particles were cohered or precipitated. In addition, no alkoxy group was found in the particles.
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